molecular formula C18H36O2 B13781175 Isohexadecyl acetate CAS No. 95277-07-9

Isohexadecyl acetate

Cat. No.: B13781175
CAS No.: 95277-07-9
M. Wt: 284.5 g/mol
InChI Key: GYJSGHUDLCOWND-UHFFFAOYSA-N
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Description

Isohexadecyl acetate, also known as 14-methylpentadecyl acetate, is an organic compound with the molecular formula C18H36O2. It is an ester derived from isohexadecanol and acetic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isohexadecyl acetate can be synthesized through the esterification reaction between isohexadecanol and acetic acid. The reaction typically involves heating the alcohol and acid in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester. The reaction can be represented as follows:

Isohexadecanol+Acetic AcidIsohexadecyl Acetate+Water\text{Isohexadecanol} + \text{Acetic Acid} \rightarrow \text{this compound} + \text{Water} Isohexadecanol+Acetic Acid→Isohexadecyl Acetate+Water

Industrial Production Methods: In industrial settings, this compound is often produced using high-performance liquid chromatography (HPLC) for purification. The use of reverse-phase HPLC columns, such as Newcrom R1, allows for the efficient separation and isolation of this compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions: Isohexadecyl acetate, being an ester, undergoes typical ester reactions such as hydrolysis, transesterification, and reduction.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce isohexadecanol and acetic acid.

    Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Transesterification: this compound can react with another alcohol to form a different ester and isohexadecanol.

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4).

    Transesterification: Alcohol and an acid or base catalyst.

Major Products:

    Hydrolysis: Isohexadecanol and acetic acid.

    Reduction: Isohexadecanol.

    Transesterification: Different esters and isohexadecanol.

Scientific Research Applications

Isohexadecyl acetate has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of isohexadecyl acetate is primarily related to its chemical structure as an ester. In biological systems, esters like this compound can be hydrolyzed by esterases to release the corresponding alcohol and acid. This hydrolysis reaction is crucial for the compound’s role in lipid metabolism and its potential use in drug delivery systems, where the release of active ingredients is controlled by enzymatic hydrolysis.

Comparison with Similar Compounds

Isohexadecyl acetate can be compared with other esters such as:

    Methyl butanoate: Known for its pineapple-like odor and used in flavorings.

    Ethyl acetate: Commonly used as a solvent in laboratories and industry.

    Isopentyl acetate: Known for its banana-like odor and used in flavorings.

Uniqueness: this compound stands out due to its specific structure, which imparts unique physical and chemical properties. Its long alkyl chain makes it more lipophilic compared to shorter-chain esters, influencing its applications in lipid metabolism studies and drug delivery systems .

Properties

CAS No.

95277-07-9

Molecular Formula

C18H36O2

Molecular Weight

284.5 g/mol

IUPAC Name

14-methylpentadecyl acetate

InChI

InChI=1S/C18H36O2/c1-17(2)15-13-11-9-7-5-4-6-8-10-12-14-16-20-18(3)19/h17H,4-16H2,1-3H3

InChI Key

GYJSGHUDLCOWND-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCCCOC(=O)C

Origin of Product

United States

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